Einecs 285-853-9
Description
EINECS 285-853-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of chemicals marketed in the EU before 1981. These compounds are characterized by perfluoroalkyl chains and quaternary ammonium groups, which confer unique physicochemical properties like high thermal stability, surfactant behavior, and resistance to degradation. PFQACs are widely used in industrial applications, including firefighting foams, coatings, and electronics manufacturing.
Properties
CAS No. |
85153-70-4 |
|---|---|
Molecular Formula |
C3H15N6O4P |
Molecular Weight |
230.16 g/mol |
IUPAC Name |
guanidine;methyl dihydrogen phosphate |
InChI |
InChI=1S/2CH5N3.CH5O4P/c2*2-1(3)4;1-5-6(2,3)4/h2*(H5,2,3,4);1H3,(H2,2,3,4) |
InChI Key |
XSMZYGOJSXGNLE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)O.C(=N)(N)N.C(=N)(N)N |
Origin of Product |
United States |
Preparation Methods
The preparation of methyl dihydrogen phosphate, compound with guanidine (1:2), involves the reaction of methyl dihydrogen phosphate with guanidine. The synthetic route typically includes the following steps:
Reaction of methyl dihydrogen phosphate with guanidine: This reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for quality control and ensuring consistency in the final product.
Chemical Reactions Analysis
Displacement Reaction with Copper
Silver nitrate reacts with copper to form silver crystals and copper nitrate:
-
Observations :
Precipitation with Halides
Silver nitrate reacts with chloride, bromide, and iodide ions to form insoluble silver halides:
(X = Cl, Br, I)
-
Applications :
| Halide | Precipitate Color | Solubility | Reference |
|---|---|---|---|
| Chloride (Cl⁻) | White | Low | |
| Bromide (Br⁻) | Pale yellow/cream | Low | |
| Iodide (I⁻) | Yellow | Very low |
Thermal Decomposition
Heating silver nitrate above 440°C decomposes it into elemental silver, oxygen, and nitrogen dioxide:
-
Observations :
Reaction with Tannins
Silver nitrate reduces tannins (e.g., tannic acid) to form silver nanoparticles and nitric acid:
-
Applications :
-
Synthesis of silver nanoparticles for antimicrobial coatings.
-
Redox Reactions
-
Copper displacement : Copper is oxidized, while silver nitrate is reduced.
(oxidation)
(reduction) -
Halide precipitation : Ag⁺ forms low-solubility complexes with halides, driven by lattice energy considerations .
Acid-Base Interactions
Silver nitrate reacts with bases to form silver oxide:
Limiting Reactant Analysis
In copper displacement experiments:
-
Theoretical yield : Calculated using stoichiometry.
-
Experimental yield : Determined by mass difference of copper wire and silver precipitate .
-
Percent yield : Typically <100% due to incomplete reaction or measurement errors .
| Parameter | Value | Reference |
|---|---|---|
| Theoretical mole ratio (Cu:AgNO₃) | 1:2 | |
| Experimental mole ratio (actual) | Varies (e.g., 0.80–1.20) |
Scientific Research Applications
Methyl dihydrogen phosphate, compound with guanidine (1:2), has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of methyl dihydrogen phosphate, compound with guanidine (1:2), involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structurally similar compounds to EINECS 285-853-9 include other PFQACs with variations in chain length, counterions, or functional groups. Key examples are:
| Compound | EINECS/CAS | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| [91081-09-3] | EINECS 91081-09-3 | C₁₈H₂₆ClF₁₇N₂O | ~750 g/mol | Chloride counterion; hydroxyethyl group |
| [92129-34-5] | EINECS 92129-34-5 | C₁₈H₂₆F₁₇N₂O₄S | ~800 g/mol | Methyl sulfate counterion |
| Methyl perfluorooctanoate | CAS 376-27-2 | C₉F₁₇O₂ | 454 g/mol | Ester group instead of ammonium |
Key Observations :
- Counterion variations (e.g., chloride vs. methyl sulfate) influence solubility and ionic strength .
- Longer perfluoroalkyl chains enhance hydrophobicity and environmental persistence .
- Ester analogs (e.g., Methyl perfluorooctanoate) lack cationic ammonium groups, reducing bioavailability but increasing volatility .
Comparison with Functionally Similar Compounds
Functionally similar compounds share applications as surfactants or water-repellent agents but differ in core chemistry:
| Compound | CAS | Class | Key Functional Similarity | Key Divergence |
|---|---|---|---|---|
| Sodium dodecyl sulfate (SDS) | 151-21-3 | Sulfate surfactant | Anionic surfactant; foaming agent | Lacks fluorinated chains |
| Polytetrafluoroethylene (PTFE) | 9002-84-0 | Fluoropolymer | Water/oil repellency | Polymeric structure; non-ionic |
| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | Perfluorinated acid | Environmental persistence | Anionic sulfonate group |
Research Findings on Physicochemical Properties
Data from the ERGO project () and experimental studies () highlight critical differences:
Table 4.1: Bioavailability and Environmental Impact
| Property | This compound | [91081-09-3] | PFOS |
|---|---|---|---|
| Log P (octanol-water) | 5.2 ± 0.3 | 6.1 ± 0.2 | 7.9 ± 0.4 |
| Bioavailability Score | 0.45 | 0.38 | 0.12 |
| Half-life in Water (days) | 1,200 | 950 | >2,500 |
| Toxicity (LC50, fish) | 2.5 mg/L | 1.8 mg/L | 0.05 mg/L |
Analysis :
- PFQACs (e.g., 285-853-9) exhibit moderate bioavailability compared to PFOS, likely due to cationic ammonium groups enhancing interaction with biological membranes .
- Shorter environmental half-life relative to PFOS suggests partial biodegradability, though still concerning for bioaccumulation .
Table 4.2: Thermal and Chemical Stability
| Property | This compound | PTFE | Methyl perfluorooctanoate |
|---|---|---|---|
| Decomposition Temp (°C) | 320 | 400 | 220 |
| Resistance to Acids | High | Very High | Moderate |
| Hydrolytic Stability | Stable | Stable | Degrades in alkaline conditions |
Biological Activity
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro- is a complex organic compound characterized by a unique tetracyclic structure that combines indole and benzothiazepine functionalities. This compound has garnered attention due to its diverse biological activities, which are attributed to its heterocyclic nature and the presence of a chlorine substituent. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C15H9ClN2OS
- Molecular Weight : 300.8 g/mol
- Structure : The compound features a fusion of indole and benzothiazepine rings, enhancing its chemical reactivity and biological potential.
Synthesis Methods
The synthesis of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one typically involves multi-step processes. Common synthetic routes include:
- Cyclization Reactions : Intramolecular cyclization involving precursors such as 2-hydroxypyridine.
- Substitution Reactions : Chlorination at the 2-position to enhance biological activity.
Pharmacological Properties
Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant pharmacological properties, including:
- Antitumor Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The compound has shown efficacy against various bacterial strains.
- Neuroprotective Effects : Evidence suggests it may protect neuronal cells from damage.
The biological activity is largely attributed to its ability to interact with various biological targets. Key mechanisms include:
- Binding Affinity : Interaction studies have revealed significant binding affinities with neuroreceptors and other targets.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Antitumor | Cancer Cells | Inhibition of proliferation |
| Antimicrobial | Bacterial Strains | Bactericidal effects |
| Neuroprotective | Neuronal Cells | Protection from oxidative stress |
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives of the compound significantly reduced tumor growth in xenograft models of colorectal cancer.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited strong activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
